Product packaging for Phenamidine(Cat. No.:CAS No. 101-62-2)

Phenamidine

Cat. No.: B089759
CAS No.: 101-62-2
M. Wt: 254.29 g/mol
InChI Key: DMABBVCVVXMJDH-UHFFFAOYSA-N
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Description

Phenamidine, with the molecular formula C14H14N4O and a molecular weight of 254.29 g/mol, is an antiprotozoal agent belonging to the amidine class . This compound is primarily recognized for its application in veterinary research for the treatment of Babesia infections (babesiosis) in animals such as dogs, horses, and cattle . Its mechanism of action, characteristic of amidine compounds, involves interference with protozoal cellular processes. Researchers utilize this compound to model and study parasitic diseases, contributing to the development of therapeutic strategies. It is important for researchers to note that administration of this compound is associated with frequent allergic reactions in animals, a factor that is often investigated in conjunction with co-administration of antihistamines . From an analytical chemistry perspective, this compound can be separated and analyzed using reverse-phase (RP) HPLC methods, facilitating pharmacokinetic studies and impurity profiling in a research setting . The solid compound has a melting point of approximately 215-216 °C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N4O B089759 Phenamidine CAS No. 101-62-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-carbamimidoylphenoxy)benzenecarboximidamide
Source PubChem
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InChI

InChI=1S/C14H14N4O/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H,(H3,15,16)(H3,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMABBVCVVXMJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OC2=CC=C(C=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5421-89-6 (di-hydrochloride)
Record name Phenamidine
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DSSTOX Substance ID

DTXSID10143619
Record name Phenamidine
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Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

101-62-2
Record name Phenamidine
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Record name Phenamidine
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Record name Phenamidine
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Record name 4,4'-oxydibenzamidine
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Record name PHENAMIDINE
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Advanced Synthetic Methodologies and Chemical Transformations of Phenamidine

Established Synthetic Routes and Reaction Mechanisms

The synthesis of phenamidine can be achieved through various chemical pathways, with the Pinner reaction and its modifications being a cornerstone methodology.

Chemical Synthesis Pathways and Reaction Conditions

A prevalent method for synthesizing this compound involves the reaction of 4,4'-oxydianiline (B41483) with cyanogen (B1215507) bromide, which is subsequently hydrolyzed to form the final product. This reaction is typically carried out in a solvent like ethanol (B145695) at a moderately elevated temperature range of 50-60°C.

Another established route is the Pinner reaction, which utilizes nitriles as starting materials. scielo.br The general principle involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether hydrochloride (a Pinner salt), which is then treated with ammonia (B1221849) to yield the amidine. While specific details for this compound synthesis via the Pinner reaction are not extensively documented in the provided results, it remains a fundamental method for amidine synthesis.

The table below summarizes a common synthetic approach to this compound.

Reactants Reagents/Solvents Conditions Product
4,4'-OxydianilineCyanogen bromide, Ethanol50-60°CThis compound

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry often employs catalysts to enhance reaction efficiency, yield, and selectivity. In the broader context of amidine synthesis, various catalytic systems have been developed, which could be applicable to this compound production.

Copper-catalyzed reactions have shown promise in the synthesis of N-substituted amidines from nitriles and amines. mdpi.comsciforum.net For instance, a protocol using CuCl, Cs2CO3, and 2,2'-bipyridine (B1663995) in 2,2,2-trifluoroethanol (B45653) (TFE) under an oxygen atmosphere has been effective for synthesizing various amidines. mdpi.com Palladium-catalyzed N-arylation of amidines is another significant advancement, allowing for the formation of complex derivatives. researchgate.net This method often demonstrates excellent selectivity for monoarylation. researchgate.net

Furthermore, the use of ytterbium amides as catalysts for the addition of amines to nitriles offers a solvent-free approach to producing monosubstituted N-arylamidinates. organic-chemistry.org While direct application to this compound is not explicitly detailed, these catalytic methods represent viable and potentially more efficient alternatives to traditional synthetic routes.

Novel Biocatalytic Methods for this compound Synthesis

In recent years, biocatalysis has emerged as a powerful and sustainable tool in chemical synthesis, aligning with the principles of green chemistry.

Enzymatic and Whole-Cell Biotransformations for Amidine Synthesis

A groundbreaking biocatalytic method for the synthesis of N-unsubstituted amidines, including this compound, has been developed. researchgate.netnih.govresearchgate.net This approach utilizes whole cells from common vegetables or Saccharomyces cerevisiae for the chemoselective reduction of amidoximes. researchgate.netnih.gov This method is particularly advantageous as it operates in an aqueous medium at ambient temperature and atmospheric pressure, achieving high yields of up to 97%. researchgate.netnih.gov The practical application of this method was successfully demonstrated in the preparative synthesis of this compound. researchgate.netnih.govresearchgate.net

The use of hydrolase/acyltransferase enzymes, such as PestE from Pyrobaculum calidifontis, has also been explored for the synthesis of amides in water, offering a sustainable alternative to chemical methods. thieme-connect.com While not directly applied to amidine synthesis, this demonstrates the potential of enzymatic approaches in forming related functional groups.

Principles of Green Chemistry and Catalyst-Free Approaches in Bioproduction

The biocatalytic synthesis of this compound via amidoxime (B1450833) reduction embodies several key principles of green chemistry. researchgate.netnih.gov This method avoids the use of metal catalysts, which can lead to contamination of the final product, a significant concern in the pharmaceutical industry. researchgate.netnih.gov The use of water as a solvent and mild reaction conditions further contribute to its environmental friendliness. researchgate.netnih.gov

Catalyst-free approaches are also being explored. For example, the synthesis of N-sulfonylamidines from N-sulfonyl triazoles and amines can proceed in good yields without the need for a catalyst. scielo.br Additionally, the reaction of enamines with azides can form sulfonyl amidines under catalyst-free conditions. organic-chemistry.org These developments highlight a shift towards more sustainable and less resource-intensive synthetic strategies.

Reactivity Analysis and Derivative Formation of this compound

The chemical reactivity of this compound is centered around its amidine functional groups, which allow for a variety of transformations and the synthesis of numerous derivatives.

This compound can undergo several types of chemical reactions:

Oxidation: The amidine groups can be oxidized to form the corresponding oxides.

Reduction: this compound can be reduced to its amine derivatives.

Substitution: The amidine group can participate in nucleophilic substitution reactions.

The amidine moiety is a valuable precursor for the synthesis of various azaheterocycles of biological importance, such as imidazoles, benzimidazoles, and quinazolines. mdpi.com Copper-catalyzed C-H amination of amidines has been utilized to synthesize benzimidazoles. sciforum.net This reactivity underscores the utility of this compound as a building block in medicinal chemistry for the development of new therapeutic agents.

Oxidation Reactions and Corresponding Products

The oxidation of this compound can be complex, with potential reaction sites at the aromatic rings, the ether linkage, and the amidine functional groups. The nitrogen atoms within the amidine groups and the aromatic amine-like structure are particularly susceptible to oxidation. While specific, detailed studies on the exhaustive oxidation of this compound are not extensively documented in peer-reviewed literature, general principles of aromatic amine and amidine chemistry suggest several potential outcomes.

Oxidation of the aromatic amine portions of the molecule by strong oxidizing agents can lead to the formation of complex colored products, potentially including dimers or polymers, a common reaction pathway for aromatic amines. mdpi.com The laccase-catalyzed oxidation of some aromatic amines, for instance, is known to proceed toward complex oligomeric and polymeric products rather than simple cyclic dimers. mdpi.com The direct oxidation of the amidine functional group itself is less common but could potentially lead to the formation of various nitrogenous products under specific conditions. For example, the oxidation of certain aminoacetonitriles in the presence of amines can yield amidine derivatives, suggesting the amidine group's involvement in redox processes. semanticscholar.org

The table below outlines potential oxidizing agents and the generalized products that could be anticipated based on the known chemistry of related aromatic compounds.

Table 1: Potential Oxidation Reactions of this compound

Oxidizing AgentPotential Reaction SiteProbable Product Class
Hydrogen Peroxide (H₂O₂) / Formic AcidAromatic Amine MoietyNitroaromatic Derivatives acs.org
Potassium Permanganate (KMnO₄)Amidine Nitrogen / Aromatic RingsComplex oxidized species, potential ring cleavage
Laccase / O₂Aromatic Amine MoietyOligomeric/Polymeric Products mdpi.com
Iron(II) HexacyanocobaltateAromatic Amine MoietyDimeric Products mdpi.com

Reduction Reactions and Amine Derivative Synthesis

The reduction of the amidine functional groups in this compound represents a key transformation for synthesizing its corresponding diamine derivatives. This process targets the carbon-nitrogen double bond (imine character) within the two amidine moieties, converting them into amine groups. This transformation is analogous to the reduction of imines or other related C=N containing functional groups. The primary methods for achieving this reduction are through the use of complex metal hydrides or catalytic hydrogenation. wordpress.com

Reduction with Complex Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide array of functional groups, including amides and nitriles. davuniversity.orgmasterorganicchemistry.com It effectively reduces the amidine groups of this compound to the corresponding primary amines. The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the C=N bond, followed by workup to yield the amine. wordpress.com

Catalytic Hydrogenation: Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of C=N bonds. wordpress.com This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. For the reduction of amidine-like structures, catalysts such as Raney Nickel or platinum-based catalysts like platinum(IV) oxide (Adam's catalyst) are effective. wordpress.comacs.org The reaction is typically carried out under pressure in a suitable solvent. This method is often preferred for its cleaner reaction profile and avoidance of reactive metal hydride reagents. For instance, catalytic hydrogenation is a key step in synthesizing benzamidine (B55565) derivatives from benzamidoximes, highlighting its utility for acting on this functional group. acs.orgcsic.es

The successful reduction of both amidine groups on this compound yields 4,4'-(oxybis(4,1-phenylene))bis(methanamine).

Table 2: Synthesis of Amine Derivatives from this compound Reduction

MethodReagent(s)Typical ConditionsProduct
Complex Metal Hydride Reduction1. Lithium Aluminum Hydride (LiAlH₄) 2. Water (Workup)Anhydrous ether solvent (e.g., THF), followed by aqueous workup. davuniversity.orgmasterorganicchemistry.com4,4'-(oxybis(4,1-phenylene))bis(methanamine)
Catalytic HydrogenationHydrogen Gas (H₂), Metal Catalyst (e.g., PtO₂, Raney Ni)Hydrogen pressure, suitable solvent (e.g., ethanol, acetic acid). wordpress.comacs.org4,4'-(oxybis(4,1-phenylene))bis(methanamine)

Nucleophilic Substitution Processes Involving the Amidine Moiety

The amidine functional group contains both nucleophilic nitrogen atoms and an electrophilic carbon atom, allowing it to participate in nucleophilic substitution reactions. While the carbon is less reactive than that of an acyl chloride, substitution reactions, particularly on the nitrogen atoms (N-substitution), are a viable route to synthesizing a wide range of this compound derivatives. physicsandmathstutor.com These N-substituted derivatives are of interest in medicinal chemistry for modifying the compound's pharmacological properties. nih.gov

The synthesis of N-substituted amidines can be achieved through the alkylation of the amidine's nitrogen atoms. This process typically involves the deprotonation of one of the NH₂ protons with a base to enhance the nucleophilicity of the nitrogen. The resulting amidinate anion then acts as a potent nucleophile, attacking an electrophilic substrate such as an alkyl halide in a standard Sₙ2 reaction. This results in the formation of a new carbon-nitrogen bond, yielding an N-substituted this compound derivative. The choice of base and reaction conditions can influence the degree and position of substitution.

Table 3: Nucleophilic Substitution of the Amidine Moiety

Reaction TypeReagentsGeneral ConditionsProduct Class
N-Alkylation1. Base (e.g., NaH, K₂CO₃) 2. Alkylating Agent (e.g., Alkyl Halide, R-X)Aprotic solvent (e.g., DMF, THF), variable temperature.N-Alkyl this compound Derivatives
N-Acylation1. Base (e.g., Pyridine) 2. Acylating Agent (e.g., Acyl Chloride, R-COCl)Anhydrous conditions, often at reduced temperatures.N-Acyl this compound Derivatives

Molecular Pharmacology and Biochemical Mechanisms of Action of Phenamidine

Interactions with Nucleic Acids and Regulation of Genetic Processes

Phenamidine's efficacy is significantly tied to its ability to interfere with the nucleic acids of protozoan parasites, a mechanism shared with other diamidine compounds. This interference disrupts the core functions of DNA and RNA, ultimately halting the parasite's life cycle.

Inhibition of DNA and RNA Synthesis in Protozoan Parasites

This compound is understood to interfere with the nuclear metabolism of protozoan parasites, leading to the inhibition of both DNA and RNA synthesis. This disruption of nucleic acid production is a key component of its biological activity, effectively preventing the growth and replication of parasites such as Babesia and Trypanosoma species. kjvr.org The compound's ability to bind to DNA is a critical step in this process, leading to a cascade of events that shut down essential cellular machinery. slideshare.net While the precise mechanisms are complex and not fully elucidated, the ultimate consequence is the cessation of the parasite's ability to proliferate.

Specificity of DNA Minor Groove Binding, Particularly AT-rich Sequences

The interaction of this compound and related diamidines with DNA is not random. These molecules show a strong preference for binding within the minor groove of the DNA double helix, particularly at sequences rich in adenine-thymine (A-T) base pairs. researchgate.netresearchgate.net This binding is a non-covalent interaction, driven by forces that allow the crescent-shaped drug molecule to fit snugly into the groove. rsc.org The binding of these cationic molecules to the A-T rich regions of the DNA minor groove is a proposed mechanism for their anti-trypanosomatid action. researchgate.net This specificity is a crucial determinant of their biological effect, as many DNA-dependent enzymes are inhibited by the presence of these complexes. researchgate.net The binding process itself can displace a "spine of hydration" within the minor groove and leads to the release of counter-ions, which is an entropically favorable process that strengthens the interaction.

Disruption of Parasitic Transcription and Replication

By binding to the DNA, this compound effectively creates roadblocks for the cellular machinery responsible for transcription and replication. plos.org The presence of the drug in the minor groove can physically obstruct the progression of DNA and RNA polymerases along the DNA template. plos.org This interference prevents the synthesis of new genetic material and messenger RNA, which are essential for protein production and cell division. mdpi.comnih.gov The consequence of this disruption is the arrest of parasitic growth and replication, as the parasite can no longer produce the necessary components for survival and proliferation. mdpi.com This interference with fundamental processes like DNA replication, transcription, and recombination is a key factor in the compound's cytotoxic effects on parasites. nih.gov

Modulation of Cellular Bioenergetics and Metabolic Pathways

In addition to its effects on genetic material, this compound also targets the energy-producing pathways of parasites, further contributing to its lethal action.

Disruption of Mitochondrial Function and Energy Metabolism

The mitochondrion of protozoan parasites, which can differ significantly from that of their hosts, is a critical target for various antiprotozoal drugs. nih.gov this compound disrupts the energy metabolism of parasites by targeting mitochondrial functions. This can involve interference with the mitochondrial electron transport chain, a key process in cellular respiration and energy production. nih.gov Some related compounds, like pentamidine (B1679287), have been shown to collapse the mitochondrial membrane potential in parasites like Leishmania donovani. researchgate.net The parasite's reliance on a functional mitochondrion for survival makes this organelle an attractive target for therapeutic intervention. nih.govnih.govresearchgate.net this compound's interference with the glycolytic pathway of the parasite has also been noted as a mechanism of action. funaab.edu.ng

Broader Cellular and Subcellular Interrogations

This compound, an aromatic diamidine, exerts its antiprotozoal effects through complex interactions at the cellular and subcellular levels. gu.se The core of its mechanism is believed to be the disruption of essential metabolic processes within the parasite, particularly those involving nucleic acids. google.com As a member of the diamidine class, its chemical structure, characterized by two positively charged amidine groups at physiological pH, dictates its interaction with biological macromolecules. researchgate.netnih.gov These interactions are fundamental to its biological activity against various parasites.

The biological activity of this compound is intrinsically linked to its ability to form non-covalent bonds with macromolecules inside the parasite. The primary forces driving these interactions are electrostatic attractions and hydrogen bonds. researchgate.net

Charged and polar groups are crucial for the structure and function of proteins and nucleic acids. nih.gov The two amidine groups on the this compound molecule are highly basic and exist as cations, allowing for strong electrostatic interactions with negatively charged molecules within the cell. researchgate.net The most significant of these is the phosphodiester backbone of DNA, which possesses a high density of negative charges. plos.org This charge-based attraction guides the drug to its primary target. Amidine compounds may also engage in electrostatic interactions with other polar groups in biological molecules. researchgate.net

In addition to strong electrostatic forces, hydrogen bonding plays a critical role in the specificity and stability of this compound's binding to its targets. researchgate.netgatech.edu The amidine functional group contains N-H moieties that can act as hydrogen bond donors, while the nitrogen atoms can also serve as acceptors. libretexts.org These hydrogen bonds form between the drug and the atoms within the binding site of a macromolecule, such as the nitrogenous bases in the DNA grooves. libretexts.orgsavemyexams.com This network of interactions, combining both electrostatic attraction and specific hydrogen bonds, anchors the this compound molecule to its target, leading to the disruption of normal cellular functions. nih.gov

Table 1: Key Non-covalent Interactions of Diamidines

Interaction Type Description Interacting Groups on this compound Interacting Groups on Macromolecule (e.g., DNA)
Electrostatic Interaction Attraction between oppositely charged ions. gatech.edu Positively charged amidine groups (-C(=NH₂⁺)NH₂) Negatively charged phosphate (B84403) groups (-PO₄⁻) on the DNA backbone. plos.org
Hydrogen Bonding An attractive interaction between a hydrogen atom connected to an electronegative atom and another electronegative atom. libretexts.org Amine groups (N-H) as donors. researchgate.net Nitrogen and oxygen atoms on the nucleotide bases (A, T, C, G). libretexts.org
van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules. Aromatic rings. Hydrophobic pockets of the DNA minor groove.

Research into amidine-containing compounds suggests that their antimicrobial activity may stem from a multi-pronged attack on the pathogen, with some exhibiting a dual mechanism of action. nih.gov This involves both penetrating the cell to bind with intracellular targets and disrupting the integrity of the cell membrane. nih.govnih.gov

The most widely accepted mechanism for aromatic diamidines like this compound is the inhibition of nucleic acid synthesis. These molecules have a crescent-like shape that allows them to fit snugly into the minor groove of DNA, showing a strong preference for adenine-thymine (A-T) rich regions. nih.govresearchgate.net This binding interferes with DNA replication and transcription, ultimately halting protein synthesis and leading to the parasite's death. researchgate.net

A second, complementary mechanism that has been proposed for some amidine derivatives is the destabilization of the microbial membrane. nih.gov The cationic nature of the amidine groups can lead to electrostatic interactions with the negatively charged components of parasitic cell membranes, such as phospholipids. mdpi.com This interaction can disrupt the membrane's structure and function, leading to increased permeability and lysis. plos.org While the primary mechanism of this compound is thought to be DNA binding, the possibility of it contributing to membrane disruption, a feature seen in other amidines, remains a subject of investigation. nih.gov

Electrostatic and Hydrogen Bonding Interactions with Biological Macromolecules

Identification and Functional Validation of Molecular Targets in Parasitic Organisms

The efficacy of this compound as an antiparasitic agent is due to its ability to selectively interact with and inhibit molecules that are essential for the parasite's survival. The primary molecular target for this compound and other aromatic diamidines in protozoan parasites is nucleic acid. nih.govresearchgate.net

Extensive research has validated DNA as a key target. In trypanosomes, for instance, aromatic diamidines are known to accumulate in the nucleus and the kinetoplast, a unique mitochondrial structure containing a network of circular DNA (kDNA). nih.govresearchgate.net The binding of these drugs to kDNA is particularly disruptive, as this genetic material is vital for the parasite's energy metabolism and survival. nih.gov The inhibition of DNA synthesis in parasites like Babesia and Trypanosoma has been directly linked to the therapeutic effects of diamidines. kjvr.org

Functional validation of these targets also involves understanding how the drug reaches them. In Trypanosoma brucei, the uptake of the related diamidine diminazene (B1218545) is mediated by the P2/AT1 aminopurine transporter. preprints.orgnih.gov The functionality of this transporter is directly linked to the parasite's sensitivity to the drug, and its absence leads to resistance. preprints.org While specific transporters for this compound have not been as extensively characterized, it is likely that similar transport mechanisms are crucial for its entry into the parasitic cell.

Other potential targets for aromatic diamidines have been identified, including enzymes involved in polyamine metabolism, such as S-adenosyl-L-methionine decarboxylase (SAMDC). researchgate.net Polyamines are essential for cell growth and proliferation, and their transport can be inhibited by diamidine compounds like pentamidine. researchgate.net

Table 2: Identified and Proposed Molecular Targets for Aromatic Diamidines in Parasites

Molecular Target Organism(s) Mechanism of Inhibition Consequence for Parasite
Nuclear and Kinetoplast DNA (kDNA) Trypanosoma, Babesia, Leishmania Binds to the A-T rich minor groove of DNA. nih.govresearchgate.net Inhibition of DNA replication and transcription, leading to inhibition of protein synthesis and cell death. preprints.org
P2/AT1 Aminopurine Transporter Trypanosoma brucei Serves as the primary uptake route for the drug into the cell. preprints.orgnih.gov Accumulation of the drug to therapeutic concentrations inside the parasite. preprints.org
Polyamine Transporters Trypanosoma cruzi, Leishmania Competitive inhibition of polyamine uptake. researchgate.net Disruption of polyamine-dependent processes like cell proliferation and differentiation. researchgate.net
S-adenosyl-L-methionine decarboxylase (SAMDC) General Inhibition of enzyme activity. researchgate.net Disruption of polyamine biosynthesis. researchgate.net

Biological Activity and Efficacy Studies in Pre Clinical Models

Antiparasitic Efficacy against Protozoan Species

Phenamidine has demonstrated significant activity against various Trypanosoma species, the causative agents of trypanosomiasis in animals. Studies have shown that the compound is effective against Trypanosoma brucei and Trypanosoma vivax. nih.gov Its mechanism of action is believed to involve the inhibition of nucleic acid synthesis within the protozoan parasites, which ultimately halts their growth and replication. Research indicates that diamidines like this compound interfere with the parasite's DNA synthesis. veteriankey.com

In veterinary applications, particularly in cattle infected with Trypanosoma vivax, this compound has been shown to significantly reduce parasitemia levels. Treated animals displayed marked clinical improvement compared to untreated controls, highlighting its therapeutic potential in animal trypanosomiasis. While effective, the emergence of drug-resistant strains of trypanosomes is a growing concern, necessitating research into combination therapies to maintain efficacy. nih.gov

Extensive research has been conducted on the efficacy of this compound against Babesia species, which cause babesiosis in animals such as cattle and dogs. cabidigitallibrary.org Studies have confirmed its activity against Babesia canis, Babesia bigemina, and Babesia divergens. tandfonline.comresearchgate.netjournals.co.za

In dogs with babesiosis caused by B. canis, treatment with this compound has shown positive outcomes, with significant recovery observed post-treatment. researchgate.net Similarly, in cattle infected with B. bigemina, this compound isethionate proved to be highly specific, eliminating parasites from the blood within 48 to 72 hours. tandfonline.com

In vitro studies on Babesia divergens have provided quantitative data on its susceptibility to this compound. When used in combination with oxomemazine (B1678065), this compound exhibited high in vitro activity, in some cases greater than the commonly used drug, imidocarb (B33436). asm.orgasm.orgnih.gov

Table 1: In Vitro Susceptibility of Babesia divergens Isolates to a this compound Combination

Drug Combination Isolate Mean MIC₅₀ (μg/L) *
This compound + OxomemazineBovine (Muenchen)1.8
This compound + OxomemazineBovine (Weybridge 8843)1.8
This compound + OxomemazineBovine (Taylor)4.2
Data derived from in vitro studies measuring the 50% inhibitory concentration (MIC₅₀). asm.orgasm.org

The antiparasitic spectrum of this compound also includes activity against Leishmania donovani, the protozoan responsible for visceral leishmaniasis (kala-azar). Research has indicated that this compound demonstrates moderate efficacy against this pathogen. One study reported a cure rate of 86% in human cases of kala-azar. However, it is often considered secondary to other treatments like pentamidine (B1679287) for antimony-resistant leishmaniasis due to issues of relative potency.

Research on Babesia Species (e.g., Babesia divergens, Babesia canis)

Comparative Efficacy and Synergistic Research

This compound's efficacy has often been compared to other antiparasitic drugs, most notably imidocarb, particularly in the treatment of babesiosis. researchgate.net In a comparative study on cattle with Babesia divergens infections, this compound was found to be equally effective as imidocarb in reducing the parasitic load. However, the study noted that this compound appeared to have a faster onset of action.

In a study involving dogs naturally infected with Babesia canis, three drugs were compared: diminazene (B1218545) aceturate, imidocarb dipropionate, and this compound dizetionate. researchgate.netcabidigitallibrary.org While all were effective, the group treated with imidocarb showed the slowest regression of the disease. researchgate.netcabidigitallibrary.org Conversely, another study noted that imidocarb was efficient against both human and bovine isolates of B. divergens. asm.org

Table 2: Comparative Efficacy of this compound and Imidocarb against Babesia divergens (Bovine Isolates)

Drug/Combination Isolate Mean MIC₅₀ (μg/L) *
This compound + OxomemazineMuenchen1.8
ImidocarbMuenchen2.5
This compound + OxomemazineWeybridge 88431.8
ImidocarbWeybridge 88433.5
This compound + OxomemazineTaylor4.2
ImidocarbTaylor2.5
Data from in vitro susceptibility assays. asm.orgasm.org

Research has explored the use of this compound in combination with other therapeutic compounds to enhance its efficacy. A notable example is its combination with oxomemazine for treating babesiosis. asm.orgasm.orgnih.gov In vitro studies on Babesia divergens demonstrated that the combination of this compound isethionate and oxomemazine chlorhydrate was highly active and, for certain isolates, more effective than imidocarb alone. asm.orgasm.org This suggests a synergistic or additive effect that enhances the antiparasitic action.

The development of drug resistance in parasites like Trypanosoma has spurred interest in combination therapies as a strategy to mitigate this issue. The use of peptides in combination with chemical drugs is an area of research that may offer synergistic effects, potentially enhancing drug efficacy at lower concentrations. frontiersin.org While specific studies on this compound combined with peptides are not detailed, the principle supports the exploration of novel combination therapies involving established drugs like this compound.

Evaluation Against Co-administered Antiparasitic Agents (e.g., Imidocarb)

In Vitro Activity Characterization

The in vitro efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC), particularly against protozoan parasites. The MIC represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Studies evaluating the activity of this compound against various isolates of Babesia divergens, a causative agent of babesiosis, have demonstrated significant efficacy. When tested against human isolates of B. divergens, this compound exhibited a notable in vitro activity with a Minimum Inhibitory Concentration (MIC) of 2.2 μ g/liter . gu.se Further research involving a combination of this compound isethionate and oxomemazine chlorhydrate also highlighted its potent activity. asm.orgdntb.gov.ua In these studies, the susceptibility of three bovine and two human B. divergens isolates was assessed using a tritiated hypoxanthine (B114508) incorporation assay. asm.orgdntb.gov.ua The concentration at which 50% of the isolates are inhibited (MIC50) was determined, providing a standardized measure of the drug's effectiveness. asm.orgdntb.gov.ua For the Rouen human isolate, the MIC50 was found to be 2.2 ± 0.08 µ g/liter . dntb.gov.ua The combination of this compound and oxomemazine was found to be more active in vitro than the commonly used veterinary drug imidocarb. dntb.gov.ua

The table below summarizes the MIC values of this compound against different isolates of Babesia divergens.

IsolateTypeDrug FormulationMIC (µ g/liter )
Le MansHumanThis compound2.2 ± 0.0
TaylorBovineThis compound2.5 ± 0.4
MuenchenBovineThis compound5.1 ± 1.0
RouenHumanThis compound Isethionate + Oxomemazine2.2 ± 0.08 (MIC50)

Data sourced from multiple in vitro studies. gu.sedntb.gov.ua

This compound exerts its biological effects by disrupting fundamental cellular processes within the parasite, leading to growth inhibition and loss of viability. As an aromatic diamidine, its mechanism of action is believed to involve interference with the nuclear metabolism of protozoa. gu.se This disruption inhibits the synthesis of crucial macromolecules such as DNA, RNA, phospholipids, and proteins, thereby halting parasite growth and replication. gu.seslideshare.net

The binding of diamidines to DNA, particularly at AT-rich regions in the minor groove, is a proposed mechanism for their anti-trypanosomatid action. nih.gov This interaction can form complexes that inhibit DNA-dependent enzymes, which is critical for parasite proliferation. researchgate.net Furthermore, some diamidines, like pentamidine, have been shown to block polyamine transport in parasites such as Trypanosoma cruzi. nih.gov Polyamines are essential for cell growth and differentiation, and inhibiting their uptake can significantly alter parasite viability. nih.gov This interference with DNA formation and replication is a key factor in the trypanocidal activity of this class of compounds. slideshare.net The impact on parasite multiplication is often described as trypanostatic, meaning it inhibits the parasite's ability to multiply, relying on the host's immune system to clear the infection. cabidigitallibrary.org

Determination of Minimum Inhibitory Concentrations (MICs)

Broader Biological Activities and Mechanistic Exploration

While primarily known as an antiprotozoal agent, the broader antimicrobial spectrum of aromatic diamidines has led to investigations into their potential antituberculous properties. Evidence suggests a direct interaction between this compound and Mycobacterium tuberculosis. The BacMet database, a resource for antibacterial biocide and metal resistance genes, lists this compound as a compound against which the antiseptic resistance gene qacA in M. tuberculosis provides resistance. gu.se This indicates that the compound can exert a selective pressure on the bacterium.

Furthermore, research into related aromatic diamidines supports the plausibility of this compound possessing antitubercular activity. Pentamidine, a structurally similar compound, has demonstrated micromolar activity against whole-cell mycobacteria. researchgate.net The exploration of decoquinate (B1670147) derivatives, another class of antiprotozoal drugs, has also revealed compounds active against both M. tuberculosis and apicomplexan parasites, underscoring the potential for dual-activity agents. japsonline.com Although specific studies detailing the MIC of this compound against M. tuberculosis are not widely available, the activity of its chemical relatives and its recognition by bacterial resistance mechanisms suggest a potential role in this therapeutic area. gu.seresearchgate.net

This compound is a member of the aromatic diamidines, a class of compounds recognized for their significant antimicrobial and anti-parasitic effects. europa.eu Its primary application is as an antiprotozoal agent, particularly in veterinary medicine for treating infections like babesiosis and trypanosomiasis in animals such as cattle, horses, and dogs. researchgate.neteuropa.eu

The development of this compound, alongside other diamidines like propamidine (B86517) and stilbamidine (B1663490), was driven by the search for agents with potent trypanocidal (killing trypanosomes) and leishmanicidal (killing leishmania) activities. nih.gov this compound is effective against a range of protozoa and has also been noted to be effective against certain gram-positive and gram-negative bacteria. Its mechanism of action against these various microbes is generally attributed to its ability to interfere with their metabolic processes, thereby inhibiting growth and proliferation. The compound is known to be active against various Trypanosoma species, which are responsible for diseases like African sleeping sickness. gu.se

Structure Activity Relationships Sar and Rational Design of Phenamidine Derivatives

Elucidation of Core Structural Features and Biological Activity Contribution

The biological activity of phenamidine is intrinsically linked to its core structural components. The diamidine nature of the molecule, coupled with the diphenyl ether linkage, forms the foundational pharmacophore responsible for its therapeutic effects.

The Amidine Functional Group as a Key Pharmacophore

The amidine functional group, characterized by the –C(=NH)–NH2 moiety, is a cornerstone of the biological activity observed in this compound and related compounds. nih.gov Amidines are among the strongest uncharged bases, a property that stems from the ability of the positive charge to delocalize across both nitrogen atoms upon protonation, forming a stable amidinium ion. wikipedia.org This cationic nature is crucial for the interaction of these molecules with biological targets.

The amidine groups in this compound are believed to interact with the minor groove of parasite DNA, a region rich in A-T base pairs. This interaction is thought to interfere with DNA replication and transcription, ultimately leading to parasite death. The positively charged amidinium ions can form electrostatic interactions and hydrogen bonds with the negatively charged phosphate (B84403) backbone of DNA. nih.gov The specific geometry and charge distribution of the amidine group are therefore critical determinants of binding affinity and biological activity.

Impact of Substituent Modifications on this compound Analogue Activity

The systematic modification of the this compound structure has been a key strategy in the development of new derivatives with improved pharmacological profiles. These modifications often involve the incorporation of different heterocyclic rings or the alteration of the substitution pattern on the phenyl rings.

Role of Heterocyclic Ring Incorporation (e.g., Thiophene (B33073), Furan)

The incorporation of five-membered heterocyclic rings, such as thiophene and furan (B31954), in place of the phenyl rings has been a fruitful area of investigation for creating novel this compound analogues. nih.govmsu.edubritannica.com These heterocycles can alter the electronic properties, lipophilicity, and hydrogen bonding capacity of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties. nih.govopenaccessjournals.com

Research has shown that the inclusion of thiophene rings, in particular, can enhance the antibacterial and antiparasitic activities of diamidine derivatives while maintaining low toxicity. nih.gov For example, a series of monoamidine analogues featuring two thiophene rings demonstrated significant antimicrobial activity. nih.gov The sulfur atom in the thiophene ring can influence the molecule's electronic distribution and potential for metabolic interactions.

In contrast, the effect of incorporating furan rings can be more complex and context-dependent. nih.gov While some furan-containing derivatives have shown potent activity, others have exhibited reduced efficacy compared to their thiophene counterparts, highlighting the nuanced role of the specific heterocycle in determining biological outcomes. nih.govresearchgate.net

Exploration of Arylamidino and Diamidino Substitutions

The nature and position of the amidine groups are paramount to the activity of this compound derivatives. The classic structure of this compound is a diamidino compound, with amidine groups at the para positions of both phenyl rings. ontosight.aiup.ac.za This symmetrical arrangement is considered optimal for DNA minor groove binding.

However, research has also explored monoamidine analogues. These compounds, possessing only one amidine group, can offer advantages such as improved oral bioavailability and reduced side effects compared to their diamidino counterparts. nih.gov The exploration of different substitution patterns, including moving the amidine groups to meta or ortho positions, has also been undertaken to understand the spatial requirements for optimal target interaction. These studies help to map the binding site and refine the pharmacophore model for this class of compounds.

Computational and Rational Drug Design Methodologies

Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of new therapeutic agents. nih.govwiley.comscielo.br These in silico techniques provide valuable insights into the molecular interactions governing drug activity and allow for the virtual screening of large compound libraries. researchgate.netresearchgate.net

For this compound derivatives, computational approaches such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling are employed. nih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound analogues, docking studies can simulate their interaction with the DNA minor groove, helping to rationalize the observed SAR and predict the binding affinity of novel designs.

QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with activity, QSAR can guide the design of more potent analogues.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.net For this compound derivatives, the pharmacophore typically includes the two cationic amidine groups and the specific spatial relationship between them, dictated by the central linker. researchgate.net

De Novo Design: This computational method involves generating novel molecular structures from scratch that are predicted to have desired pharmacological properties. nih.govresearchgate.net

These computational tools, in conjunction with traditional medicinal chemistry approaches, facilitate a more rational and efficient drug design process, enabling the development of this compound derivatives with enhanced efficacy and selectivity. wiley.comresearchgate.net

Interactive Data Table: Research Findings on this compound Derivatives

Compound ClassModificationKey FindingReference
DiamidinesDiphenyl Ether LinkageProvides optimal flexibility for DNA minor groove binding. ontosight.aiup.ac.za
MonoamidinesSingle Amidine GroupMay offer improved oral bioavailability and reduced side effects. nih.gov
Heterocyclic AnaloguesThiophene IncorporationOften enhances antibacterial and antiparasitic activity. nih.gov
Heterocyclic AnaloguesFuran IncorporationEffects on activity are variable and context-dependent. nih.govresearchgate.net

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking studies are powerful computational tools that predict how a ligand, such as a this compound derivative, interacts with its biological target at a molecular level. researchgate.netnih.gov These methods are instrumental in elucidating the binding modes and energetic favorability of ligand-receptor complexes, thereby guiding the rational design of more effective drugs. researchgate.net The primary mechanism of action for many diamidines is believed to involve binding to the minor groove of DNA, particularly in AT-rich regions, which can interfere with DNA replication and transcription. researchgate.netnih.gov

Docking studies on various diamidine derivatives have provided valuable insights into their interactions with biological targets. For instance, in a study involving a series of diamidine analogues, docking simulations revealed that the binding affinity could be significantly influenced by the length of the linker connecting the amidine groups. A derivative with a longer linker, decamidine, demonstrated a notable increase in the inhibition of Protein Arginine Methyltransferase 1 (PRMT1). researchgate.net The docking analysis suggested that the extended linker allowed the amidine group to form additional interactions within the S-adenosylmethionine (SAM) binding pocket, an interaction absent in analogues with shorter linkers. researchgate.net

While direct molecular modeling studies specifically detailing this compound's interaction with its targets are not extensively published, the principles derived from related diamidines are highly applicable. In silico molecular docking is frequently used to simulate the interactions of novel compounds with their targets. For example, studies on other antimicrobial compounds have successfully used docking to predict binding affinities and interaction modes with bacterial targets like DNA gyrase and dihydrofolate reductase. nih.gov These computational approaches allow for the pre-screening of virtual libraries of this compound derivatives, prioritizing those with the highest predicted binding affinity for synthesis and further biological evaluation.

Table 1: Representative Molecular Docking Study Findings for Diamidine Analogues

Compound ClassTargetKey Findings from Docking StudiesReference
Diamidine AnaloguesProtein Arginine Methyltransferase 1 (PRMT1)A longer linker in decamidine allowed for extra interaction with the SAM binding pocket, increasing inhibitory activity. researchgate.net
Heterocyclic DiamidinesKinetoplast DNA (kDNA)Putative binding to the minor groove of kDNA is a key factor in antitrypanosomal activity. researchgate.net
Benzamidine-based InhibitorsNeuropilin-2 (Nrp2)Competitive inhibition of VEGF-C binding to Nrp2 was demonstrated, providing a basis for developing specific inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that aims to build a statistical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.orgnih.govnih.gov These models are invaluable for predicting the activity of newly designed molecules and for understanding the physicochemical properties that govern their efficacy.

For antitrypanosomal diamidines, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully applied. researchgate.net In one such study on a library of heterocyclic diamidine derivatives with activity against Trypanosoma brucei gambiense, researchers developed robust QSAR models. researchgate.netanimalmedicalresearch.org These models were built using a training set of compounds and validated with a test set to ensure their predictive power. animalmedicalresearch.org

The CoMSIA model, which incorporates descriptors for steric, electronic, hydrophobic, and hydrogen bond donor/acceptor properties, demonstrated good predictive ability with a q² value of 0.699 and an r² value of 0.974. researchgate.net The contour maps generated from these models provide a visual representation of how different structural modifications might impact biological activity. For example, the models might indicate regions where bulky substituents are favored or where hydrogen bond donors would enhance binding. This information is critical for the rational design of new this compound analogues with potentially greater antitrypanosomal potency. researchgate.net

Another study focusing on heterocyclic diamidines developed a four-point pharmacophore model which identified positive ionic and aromatic features as crucial for their activity as DNA binders. animalmedicalresearch.org This pharmacophore was then used to build a statistically significant 3D-QSAR model, which can be used to screen virtual libraries for new potential hits. animalmedicalresearch.orgresearchgate.net

Table 2: Statistical Parameters from a 3D-QSAR Study of Antitrypanosomal Diamidines

QSAR Modelq² (Cross-validated r²)r² (Non-cross-validated r²)Standard Error of Estimate (SEE)F-valueApplicationReference
CoMSIA (extended)0.6990.9740.1120.04Predicting antitrypanosomal activity researchgate.net
3D-QSAR (PHASE)0.7359 (q²)0.9521 (r²)--Predicting activity of test set molecules researchgate.net

Synthetic Exploration of Novel this compound Analogues and Prodrug Strategies

The synthesis of novel analogues is a cornerstone of drug development, aiming to improve the therapeutic index of a lead compound. For this compound, this involves modifying its core structure to enhance activity, alter pharmacokinetic properties, or reduce toxicity. Furthermore, prodrug strategies are employed to overcome challenges such as poor oral bioavailability. researchgate.net

A practical and sustainable method for the synthesis of this compound has been developed using a biocatalytic approach. This method involves the chemoselective reduction of the corresponding amidoxime (B1450833), offering a green chemistry alternative to traditional metal catalysts. researchgate.netresearchgate.net One common laboratory-scale synthesis of this compound involves the reaction of 4,4'-oxydianiline (B41483) with cyanogen (B1215507) bromide, followed by hydrolysis.

The exploration of novel analogues often involves modifying the central linker or the terminal amidine groups. For instance, the synthesis of bis-benzimidazole diamidine analogues, where a benzimidazole (B57391) ring forms part of the central linker, has yielded compounds with potent antibacterial activities. nih.gov Similarly, the synthesis of phenanthridine (B189435) derivatives, which are structurally related, can be achieved through methods like microwave-mediated intramolecular Diels-Alder cyclization. nih.gov

Prodrugs are inactive precursors that are converted into the active drug within the body. This strategy is particularly relevant for diamidines, which are typically protonated at physiological pH and thus have poor oral absorption. researchgate.net A well-known example from a related diamidine is the development of pafuramidine (B1678284) (DB289), the O-methyl amidoxime prodrug of furamidine (B1674271) (DB75). researchgate.netnih.gov Pafuramidine was designed to be orally active, and it successfully entered clinical trials for human African trypanosomiasis. researchgate.netresearchgate.netnih.gov This approach of converting the amidine group to a less basic amidoxime, which is then metabolized back to the active amidine in the body, represents a viable strategy for developing an oral formulation of this compound or its analogues. researchgate.netnih.gov

Mechanisms of Resistance to Phenamidine and Counter Strategies

Characterization of Phenamidine Resistance Mechanisms in Parasitic Organisms

Parasites have evolved sophisticated mechanisms to counteract the effects of therapeutic agents like this compound. These adaptations primarily involve reducing the intracellular concentration of the drug or altering the drug's molecular target.

Role of Transport Protein Mutations and Efflux Systems

One of the most well-documented mechanisms of resistance to diamidines, including this compound, involves alterations in drug transport across the parasite's cell membrane. walshmedicalmedia.com This can occur through either reduced uptake or increased efflux of the drug.

Reduced Drug Uptake: The primary mechanism of resistance to diamidines in African trypanosomes is linked to mutations in specific transporter proteins responsible for drug uptake. nih.gov The P2-type purine (B94841) transporter, also known as TbAT1, is a key player in the uptake of diminazene (B1218545), a closely related diamidine, and pentamidine (B1679287). nih.govnih.gov Deletion or specific point mutations in the gene encoding the TbAT1 transporter can significantly reduce the parasite's ability to import the drug, leading to high levels of resistance. nih.gov For instance, a Trypanosoma brucei knockout line where the P2/TbAT1 gene was deleted showed a high level of resistance to diminazene. nih.gov Similarly, a diminazene-resistant strain of Trypanosoma equiperdum was found to have impaired drug uptake and a loss of RNA expression for the corresponding TeqAT1 gene. nih.gov Given the structural similarity, it is highly probable that this compound relies on the same or similar transporters for entry into the parasite, and thus, mutations in these transporters are a primary mechanism of resistance.

Efflux Systems: In addition to reduced uptake, parasites can employ efflux pumps to actively expel drugs from the cell, thereby preventing them from reaching their target. walshmedicalmedia.comalliedacademies.org These pumps are transport proteins, often from the ATP-Binding Cassette (ABC) transporter superfamily, that recognize and export a wide range of substances. nih.govnih.gov While less specifically documented for this compound compared to uptake transporters, the overexpression of efflux pumps is a known resistance mechanism against various antiparasitic drugs in organisms like Plasmodium and Leishmania. walshmedicalmedia.com In T. brucei, overexpression of the ABC transporter MRPA was shown to increase the efflux of a melarsoprol-adduct, though its role in clinical resistance was not confirmed. nih.gov

Mechanism Description Affected Parasites (Examples) Key Proteins Involved
Reduced Drug Uptake Mutations or deletion of genes encoding transporter proteins reduce the influx of the drug into the parasite.Trypanosoma brucei, Trypanosoma equiperdumP2/TbAT1 Transporter
Increased Drug Efflux Overexpression of efflux pumps actively removes the drug from the parasite's cytoplasm.Plasmodium spp., Leishmania spp., Trypanosoma bruceiABC Transporters (e.g., MRPA)

Alterations in Target Enzymes or Metabolic Pathways

Resistance to antiparasitic drugs can also arise from modifications within the parasite that either alter the drug's target or activate compensatory metabolic pathways. walshmedicalmedia.comresearchgate.net

Target Modification: this compound is believed to act by interfering with the nuclear metabolism of parasites, inhibiting the synthesis of DNA and other essential macromolecules. Resistance can occur if the parasite modifies the molecular target to which the drug binds. walshmedicalmedia.comekb.eg This can happen through point mutations in the genes encoding target enzymes, which alter their structure and reduce the drug's binding affinity without necessarily compromising the enzyme's essential function for the parasite. walshmedicalmedia.com While the precise molecular target of this compound is not fully elucidated, this remains a plausible resistance mechanism.

Analysis of Cross-Resistance Patterns with Other Diamidines and Related Compounds

A significant concern in chemotherapy is the phenomenon of cross-resistance, where resistance to one drug confers resistance to other, often structurally related, compounds. This is particularly relevant for the diamidines.

Research has clearly shown that the mechanisms conferring resistance to one diamidine often affect the activity of others. nih.gov The shared uptake mechanism via the P2/TbAT1 transporter in trypanosomes is a primary reason for this cross-resistance. nih.govnih.gov Parasites that have lost the function of this transporter exhibit resistance not only to diminazene but also to other diamidines like pentamidine and potentially this compound. nih.govnih.govresearchgate.net

Furthermore, cross-resistance has been observed between the aromatic diamidines and the melaminophenyl arsenical drugs. nih.govnih.gov This is also linked to the P2 transporter, which recognizes and imports both classes of drugs. nih.gov Laboratory-selected trypanosome strains resistant to arsenicals have shown reduced susceptibility to diamidines, and vice versa. researchgate.net However, this cross-resistance does not typically extend to drugs with entirely different chemical structures and mechanisms of action, such as suramin. researchgate.net

Compound Class Cross-Resistance Observed with this compound/Other Diamidines? Underlying Mechanism
Other Aromatic Diamidines (e.g., Pentamidine, Diminazene) YesShared uptake transporters (e.g., P2/TbAT1)
Melaminophenyl Arsenicals (e.g., Melarsoprol) YesShared uptake transporters (e.g., P2/TbAT1)
Unrelated Compounds (e.g., Suramin) NoDifferent uptake mechanisms and modes of action

Academic Strategies for Mitigating and Overcoming Resistance

The rise of drug resistance necessitates the development of innovative strategies to preserve the utility of existing drugs and create effective new treatments.

Development and Evaluation of Combination Therapies

Combining two or more drugs with different mechanisms of action is a well-established strategy to combat resistance. nih.gov This approach can enhance efficacy, reduce the likelihood of resistant mutants emerging, and potentially lower the required doses of individual drugs, thereby minimizing toxicity. nih.gov

For parasitic diseases, Artemisinin-based Combination Therapies (ACTs) for malaria are a prime example of this strategy's success. walshmedicalmedia.com In the context of this compound resistance, combination therapy could involve pairing it with a drug that has a different target or is not affected by the same resistance mechanism. For example, combining a diamidine with a drug that does not rely on the P2 transporter for uptake could be effective against resistant trypanosomes. researchgate.net Another approach is to combine drugs that inhibit different nodes within the same essential metabolic pathway or even different sites on the same target enzyme. nih.gov

Exploration of Alternative Target Pathways to Bypass Resistance

When parasites become resistant to a drug by altering its target or transport, one strategy is to use compounds that inhibit entirely different and essential biological pathways. broadinstitute.org This approach sidesteps the existing resistance mechanism. Research into the unique biology of parasites has identified several promising alternative targets.

Unique Metabolic Pathways: Trypanosomatids, for instance, possess a unique trypanothione (B104310) system for redox homeostasis, which replaces the glutathione (B108866) system found in their mammalian hosts. frontiersin.org Enzymes in this pathway, such as trypanothione reductase, are attractive drug targets because inhibiting them would be specific to the parasite. frontiersin.org

Essential Enzymes: Other potential targets include enzymes involved in vital parasite functions like purine salvage (e.g., adenine (B156593) phosphoribosyltransferase), protein synthesis (e.g., aminoacyl-tRNA synthetases), or mitochondrial function (e.g., the cytochrome bc1 complex). broadinstitute.orgfrontiersin.org

A novel concept in overcoming resistance involves exploiting the "fitness cost" that resistance mutations often impose on the parasite. Researchers have demonstrated that it's possible to find compounds that are more potent against resistant parasites than against the original, wild-type parasites. mmv.org Combining a "wild-type" inhibitor with a "mutant-selective" inhibitor could theoretically prevent the emergence of any viable resistant organisms. mmv.org

Advanced Methodological Approaches in Phenamidine Research

Analytical and Bioanalytical Techniques for Phenamidine Quantification

The accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. Researchers have developed and applied various analytical techniques to achieve this, with capillary zone electrophoresis (CZE) and immunochemical assays being notable examples.

Applications of Capillary Zone Electrophoresis (CZE)

Capillary zone electrophoresis (CZE) has emerged as a rapid, simple, and reliable method for the determination of this compound and other aromatic diamidines in biological samples like serum and urine. researchgate.netnih.gov This technique separates charged molecules based on their electrophoretic mobility in a buffer-filled capillary tube under the influence of a high voltage. nvkc.nlcreative-proteomics.com

A key study detailed a CZE method for the simultaneous analysis of this compound, berenil, diampron, and dibromopropamidine. researchgate.netnih.gov The researchers systematically optimized several operational parameters to achieve efficient separation. The study investigated the influence of pH, buffer concentration, voltage, and temperature on the apparent electrophoretic mobility of the compounds. researchgate.netnih.gov

The optimal conditions for the CZE analysis were determined as follows:

ParameterOptimal Condition
Buffer25 mM Citrate
pH3.70
Voltage14 kV
Temperature30°C
UV Detection Wavelength200 nm
Capillary Dimensions570 mm x 75 µm
Data derived from a study on the determination of berenil, this compound, diampron and dibromopropamidine by capillary zone electrophoresis. researchgate.netnih.gov

Under these optimized conditions, this compound was detected at a migration time of 7.6 minutes. nih.gov The method demonstrated good sensitivity with a limit of detection (LOD) for this compound of 0.25 µg/mL. researchgate.netnih.gov The study also included a recovery analysis using different solid-phase extraction (SPE) cartridges (Sep-pak C-18 plus, Sep-pak C-8 plus, and Oasis HBL) for sample clean-up from both blood and urine. researchgate.netnih.gov

Computational Biology and Cheminformatics in this compound Research

Computational approaches are increasingly being utilized to accelerate drug discovery and development, including in the study of this compound. These methods can predict potential biological activities, identify off-target interactions, and help resolve inconsistencies in experimental data.

Prediction of Off-Target Interactions and Selectivity

A significant challenge in drug development is the potential for a compound to interact with unintended biological targets, leading to off-target effects. nih.govnih.gov Computational biology and cheminformatics offer powerful tools to predict these interactions early in the research process. frontiersin.orgmdpi.com

For compounds like this compound, cheminformatic strategies can be employed to screen against large databases of biological targets. escholarship.org By analyzing the chemical structure of this compound, algorithms can identify potential off-target proteins based on structural similarity to the ligands of known targets. This can help in prioritizing experimental testing and in designing more selective analogs. escholarship.org

Recent advancements in deep learning and machine learning have led to the development of sophisticated models for predicting off-target effects. nih.govmdpi.comcrisprmedicinenews.com These models are trained on large datasets of known drug-target interactions and can identify complex patterns that are not apparent from simple structural comparisons. frontiersin.orgcrisprmedicinenews.com For example, deep learning frameworks can incorporate information from pretrained RNA language models to capture mutual sequence information between a drug and its potential off-target sites. nih.govnih.govcrisprmedicinenews.com While these methods are powerful, their accuracy is dependent on the quality and quantity of the training data. frontiersin.org

Application of Machine Learning and Meta-analysis for Efficacy Data Resolution

Contradictory data on the efficacy of a compound across different studies or parasite strains can hinder its development. Machine learning and meta-analysis provide systematic approaches to resolve these discrepancies.

A proposed analytical strategy to address conflicting efficacy data for a compound like this compound involves:

Meta-analysis: Conducting a meta-analysis of existing datasets, where results are stratified by factors such as the genotype of the parasite strain (e.g., through SNP profiling) and the specific experimental conditions used (e.g., culture media, incubation time).

Machine Learning: Applying machine learning algorithms, such as random forest regression, to identify potential confounding variables that may be influencing the observed efficacy.

Validation: Validating the hypotheses generated from the computational analysis through targeted experiments, for instance, by comparing isogenic strains under highly standardized protocols.

Systematic reviews and meta-analyses of studies employing machine learning models have demonstrated their potential in various medical fields for predicting outcomes and improving diagnostic accuracy. nih.govnih.govasco.org These approaches can help to synthesize evidence and provide a clearer understanding of a compound's true efficacy.

In Vitro and In Vivo Screening and Phenotypic Assays

The evaluation of a compound's biological activity relies heavily on a combination of in vitro and in vivo screening methods, as well as phenotypic assays. These studies are essential for determining the efficacy of a compound against a specific pathogen and for understanding its mechanism of action.

This compound has been the subject of numerous in vitro and in vivo studies to assess its anti-parasitic properties. For instance, in vitro assays have been used to determine the susceptibility of various Babesia species to this compound. nih.gov One such study evaluated the in vitro activity of this compound, alone and in combination with other drugs, against Babesia divergens isolates of both bovine and human origin using a tritiated hypoxanthine (B114508) incorporation assay. nih.gov The results showed that a combination of this compound isethionate and oxomemazine (B1678065) chlorhydrate was highly active in vitro. nih.gov

In vivo studies in animal models are critical for confirming the efficacy observed in vitro. This compound has been investigated in animal models for its activity against various parasites, including Trypanosoma and Babesia species. dntb.gov.uanih.govpreprints.org For example, studies in cattle infected with Trypanosoma vivax demonstrated that this compound could significantly reduce parasitemia. Similarly, the treatment of Babesia gibsoni infections in dogs with this compound isethionate has been reported. dntb.gov.ua

High-Throughput Screening for Novel this compound Modulators

The search for new drugs to combat parasitic diseases is often hampered by the time and cost associated with traditional screening methods. plos.orgbiorxiv.org High-throughput screening (HTS) has emerged as a powerful strategy to rapidly assess large compound libraries for their potential to modulate the activity of therapeutic agents like this compound. nih.govroyalsocietypublishing.org This approach allows for the identification of molecules that could enhance this compound's efficacy, overcome resistance, or lead to the development of entirely new classes of antiparasitic drugs. asm.org

HTS assays are typically designed to measure a specific biological activity in a highly automated fashion. plos.org For antiparasitic drug discovery, these assays can be cell-based, using whole parasites, or target-based, focusing on a specific essential enzyme or protein of the parasite. royalsocietypublishing.org For instance, a screen could be developed to identify compounds that increase the uptake of this compound into the parasite or inhibit a newly identified resistance mechanism. The use of genetically modified organisms, such as yeast expressing a parasite-specific target, can further refine the screening process, allowing for the early elimination of compounds that might have off-target effects in the host. nih.gov

A significant advantage of HTS is its ability to screen vast and diverse chemical libraries, increasing the probability of discovering novel chemical scaffolds. biorxiv.org These "hits" can then be subjected to further investigation to understand their mechanism of action and to optimize their structure for improved potency and selectivity. asm.org

Development of Advanced Animal Models for Efficacy Studies

Preclinical evaluation of antiparasitic drugs like this compound heavily relies on the use of animal models to predict efficacy and safety in the target species. eupati.eubiocytogen.com The development of more sophisticated and relevant animal models is crucial for obtaining data that accurately translates to clinical outcomes. biocytogen.com

Historically, research on babesiosis, a disease treated by this compound, has utilized various animal models, including rodents and larger animals like cattle. nih.gov However, the ideal animal model should mimic the key aspects of the human or target animal disease, including pharmacokinetics, pathophysiology, and immune response. eupati.eunih.gov For example, in babesiosis research, the Mongolian gerbil has been identified as a suitable laboratory model for studying Babesia divergens infections. mdpi.com

Recent advancements include the development of immunodeficient and humanized mouse models. biocytogen.com Immunodeficient mice can be used to study the efficacy of a drug in the absence of a robust immune response, providing insights into the direct antiparasitic activity of the compound. yale.edu Humanized mice, which are genetically engineered to express human genes or have human cells or tissues, can offer a more predictive model for human diseases. biocytogen.com For parasitic diseases that primarily affect animals, species-specific transgenic models can be developed to better understand drug efficacy and host-parasite interactions. stir.ac.uk

The selection of an appropriate animal model is a critical step in the drug development pipeline. The use of advanced models allows for a more nuanced understanding of a drug's efficacy and potential limitations before moving into more extensive and costly trials. eupati.eunih.gov

Omics-Based Approaches in this compound Mode of Action Studies

Understanding how a drug like this compound works at a molecular level is fundamental for its optimal use and for the development of next-generation therapies. "Omics" technologies, which allow for the large-scale study of biological molecules, have revolutionized our ability to investigate drug mechanisms of action.

Proteomic and Metabolomic Profiling of Treated Parasites

Proteomics and metabolomics involve the comprehensive analysis of the proteins and metabolites present in a biological sample, respectively. frontiersin.orgnih.gov By comparing the proteomic and metabolomic profiles of parasites treated with this compound to untreated parasites, researchers can identify key cellular pathways that are disrupted by the drug. researchgate.netnih.gov

For example, proteomic analysis might reveal that this compound treatment leads to the upregulation or downregulation of specific proteins involved in DNA replication, energy metabolism, or protein synthesis, which aligns with the proposed mechanisms of action for diamidines. nih.gov Similarly, metabolomic profiling could show an accumulation or depletion of certain metabolites, indicating a blockage in a specific metabolic pathway. nih.gov These techniques can provide a global snapshot of the parasite's response to the drug, offering clues to its primary targets and downstream effects. frontiersin.orgnih.gov

One study on Schistosoma japonicum used label-free proteomics to analyze serum protein changes in infected rabbits before and after treatment, identifying both parasite- and host-derived proteins that were significantly altered. frontiersin.org This approach can help in identifying not only the drug's effect on the parasite but also the host's response to both the infection and the treatment.

Transcriptomic Analysis of Gene Expression Changes

Transcriptomics focuses on the complete set of RNA transcripts in a cell, providing a picture of the genes that are actively being expressed. nih.gov By analyzing the transcriptome of parasites exposed to this compound, scientists can identify which genes are switched on or off in response to the drug. frontiersin.orgplos.org This information can reveal the cellular processes that are most affected by this compound and can point to potential mechanisms of resistance if, for example, genes encoding drug efflux pumps are found to be upregulated. nih.gov

In studies of other parasitic infections, transcriptomic analysis has been used to understand the host and parasite response to treatment. For instance, research on Leishmania braziliensis infections showed that the expression of certain genes in patient lesions before treatment correlated with the eventual clinical outcome. nih.gov Another study on Theileria annulata-transformed bovine leucocytes found that eliminating the parasite with a drug led to decreased expression of a host proto-oncogene, demonstrating the parasite's influence on host cell gene expression. frontiersin.org Similar transcriptomic studies on this compound-treated parasites could provide valuable insights into its mode of action and the parasite's adaptive responses. news-medical.netnih.gov

Recent research on common murres infected with Babesia revealed significant changes in gene expression related to the immune and inflammatory response. frontiersin.org Such studies highlight how transcriptomics can unravel the complex interplay between the host, the parasite, and the therapeutic intervention.

Future Directions and Broader Academic Implications of Phenamidine Research

Integration of Phenamidine Research into Broader Antimicrobial Drug Discovery Paradigms

The global crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds and therapeutic strategies. nih.gov Amidine-containing compounds, including this compound, are experiencing a resurgence of interest for their potential to combat drug-resistant pathogens. nih.gov Research into this compound and its analogs is being integrated into modern drug discovery through several key avenues.

Firstly, there is a strategic shift towards developing multi-target agents to overcome resistance. nih.gov Single-target drugs are more susceptible to resistance arising from a single mutation in the target protein. tandfonline.com The mechanism of diamidines, which can involve binding to the DNA minor groove, presents a form of multi-target engagement that is less prone to simple resistance mechanisms. tandfonline.com Future research aims to modify the this compound structure to enhance its pharmacological properties and broaden its spectrum of activity against resistant bacteria, fungi, and parasites. nih.govresearchgate.net

Secondly, the paradigm of drug discovery is evolving beyond the search for direct-acting antimicrobials. Researchers are investigating the potential of diamidines like pentamidine (B1679287) to sensitize antibiotic-resistant Gram-negative bacteria to antibiotics that are typically only effective against Gram-positive bacteria. nih.gov This "potentiator" approach could be a valuable strategy, and future studies may explore if this compound or its derivatives can act similarly, thereby revitalizing existing antibiotic arsenals. This integration into combination therapy strategies represents a significant shift from viewing these compounds solely as monotherapies. mdpi.com

The renewed interest in phenotypic screening—which assesses a compound's effect on whole cell growth rather than a single target—also favors compounds like this compound. gardp.org This approach is particularly useful for discovering molecules with unconventional mechanisms of action, a key goal in overcoming established resistance pathways. gardp.org

Potential for Repurposing and Novel Therapeutic Indications Based on Mechanistic Understanding

Drug repurposing, or finding new uses for existing drugs, offers a cost-effective and accelerated pathway to new therapies, which is especially relevant for neglected diseases. preprints.orgnih.gov this compound, with its established history in veterinary medicine, is a candidate for such exploration. researchgate.netnih.gov The most compelling case for the repurposing potential of aromatic diamidines comes from its close analog, pentamidine. nih.gov

Pentamidine is being investigated for its anti-cancer properties, leveraging the similarities in cellular mechanisms between parasites and rapidly proliferating cancer cells, such as reliance on DNA replication and mitochondrial function. nih.gov Emerging evidence shows pentamidine can modulate key signaling pathways in cancer cells, inhibiting proliferation and invasion. nih.gov Given the structural and mechanistic similarities among aromatic diamidines, a crucial future direction is to screen this compound and novel derivatives for similar anti-neoplastic activity.

Furthermore, a deeper understanding of the specific molecular targets of this compound could unlock other therapeutic applications. For instance, various amidine-containing compounds have been found to inhibit NMDA receptors and act as serine protease inhibitors, suggesting a much broader pharmacological profile than previously understood. frontiersin.org Research into the precise interactions of this compound at a molecular level could reveal unexpected targets, opening up possibilities for treating a range of non-infectious diseases.

Advancing the Fundamental Understanding of Amidine Pharmacology and Resistance Mechanisms

A significant implication of this compound research is its contribution to the fundamental knowledge of amidine pharmacology. The primary mechanism of action for many diamidines is believed to involve binding to the AT-rich minor groove of DNA and interfering with DNA replication. nih.govpreprints.org However, the full picture is more complex, with evidence pointing to interference with mitochondrial function and inhibition of polyamine transport in parasites. mdpi.comresearchgate.net

Understanding drug resistance is a critical area of this research. In trypanosomes, resistance to diamidines like pentamidine and the veterinary drug diminazene (B1218545) is often linked to the loss or modification of transporters responsible for drug uptake, particularly the P2/TbAT1 aminopurine transporter. preprints.orgmdpi.comnih.gov This knowledge is vital for two reasons:

It allows for the development of diagnostics to detect resistant strains in the field.

It informs the design of new amidine derivatives that may use different uptake pathways, thereby bypassing existing resistance mechanisms. mdpi.com

The phenomenon of cross-resistance, where resistance to one drug confers resistance to another, is also a key area of study. For example, cross-resistance between the arsenical drug melarsoprol (B1676173) and pentamidine has been observed for decades and is now understood to be linked to their shared reliance on the P2/TbAT1 transporter. mdpi.com Studying the resistance profile of this compound in various pathogens will provide a more complete map of these overlapping resistance pathways, which is essential for designing effective, long-term treatment strategies and preserving the efficacy of this important chemical class. nih.govnih.gov

Contribution to Veterinary Parasitology and Public Health Research

This compound is an established veterinary trypanocide used to treat parasitic infections in animals, such as babesiosis and trypanosomiasis. researchgate.netnih.gov Its importance in this field is directly linked to human public health. Veterinary parasitology plays a crucial role in controlling zoonotic diseases—infections that are naturally transmitted from animals to humans. nih.govnih.gov

Animal trypanosomiasis (Nagana), treated with drugs like this compound and diminazene, has a significant economic impact on livestock production, affecting food security in many regions. preprints.orgnih.gov Furthermore, the animals that carry these parasites can act as reservoirs for human-infective species. Therefore, controlling the disease in animals is a key component of the "One Health" approach, which recognizes the interconnectedness of human, animal, and environmental health. nih.govgavinpublishers.com

Future research on this compound contributes to this paradigm by:

Informing Surveillance: Studying the prevalence of this compound-resistant parasites in livestock provides critical data for public health officials. nih.gov

Improving Disease Control: Developing more effective and resistance-proof diamidines for veterinary use helps manage and eliminate disease reservoirs, reducing the risk of human transmission. who.int

Ensuring Food Safety: The use of effective veterinary drugs ensures the health of food-producing animals, a cornerstone of veterinary public health. gavinpublishers.com

Continued investigation into the efficacy and resistance patterns of this compound is therefore not just a matter of animal welfare, but a direct contribution to global public health research. nih.gov

Emerging Technologies and Interdisciplinary Approaches in this compound Studies

The future of this compound research will be significantly shaped by the adoption of emerging technologies and interdisciplinary collaborations. usp.org

Emerging Technologies:

Machine Learning and AI: Artificial intelligence is being used to accelerate the discovery of new antimicrobials and predict resistance patterns from genomic data. frontiersin.org These computational tools can be used to screen virtual libraries of this compound derivatives for enhanced activity or to identify novel drug targets.

Advanced Analytical Methods: Techniques like high-performance capillary electrophoresis (HPCE) are being refined for the sensitive analysis of aromatic diamidines in biological samples, which is crucial for detailed pharmacokinetic and mechanistic studies. researchgate.net

High-Throughput Screening: Modern phenotypic screening platforms allow for the rapid testing of compounds against a wide array of pathogens, facilitating the discovery of new activities for this compound and its analogs. gardp.org

Nanocarrier Drug Delivery: To improve therapeutic efficacy and potentially reduce toxicity, research is exploring the use of nanocarriers to deliver diamidines like pentamidine. researchgate.netnih.gov This approach could be applied to this compound to enhance its bioavailability and target it more specifically to infected cells or tissues.

Interdisciplinary Approaches: Progress in this compound research will depend on collaboration between chemists, biologists, pharmacologists, veterinarians, and public health experts. nih.govnih.gov For example, chemists can synthesize novel amidine compounds, which biologists can then test using advanced screening methods. nih.gov Insights from veterinary field studies on resistance can inform the chemical modifications needed to create the next generation of drugs. nih.gov This type of interdisciplinary framework, which bridges laboratory science with clinical and public health needs, is essential for translating fundamental discoveries into tangible benefits for both animal and human health. nih.gov

Q & A

Q. What are the foundational pharmacokinetic properties of Phenamidine that influence experimental design in antimicrobial studies?

Methodological Approach: Begin with in vitro ADME assays (Absorption, Distribution, Metabolism, Excretion) using HPLC or LC-MS for quantification . Prioritize solubility testing in physiologically relevant buffers (e.g., PBS at pH 7.4) and assess plasma protein binding via equilibrium dialysis . For in vivo models, use rodent studies with controlled dosing intervals, ensuring ethical compliance (e.g., IACUC protocols) .

Q. How can researchers validate this compound’s mechanism of action against protozoan targets while minimizing off-target effects?

Methodology: Employ target-specific assays (e.g., enzyme inhibition kinetics for trypanothione reductase) combined with CRISPR-based gene knockout validation . Use orthogonal techniques like SPR (Surface Plasmon Resonance) to confirm binding affinity and ITC (Isothermal Titration Calorimetry) for thermodynamic profiling . Include negative controls with structurally analogous inactive compounds .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound efficacy studies?

Guidance: Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons, ensuring sample sizes are justified via power analysis (α=0.05, β=0.2) . Report confidence intervals and effect sizes to contextualize clinical relevance .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across different parasite strains be systematically resolved?

Analytical Strategy: Conduct a meta-analysis of existing datasets, stratifying results by strain genotype (e.g., SNP profiling) and experimental conditions (e.g., culture media, incubation time) . Apply machine learning (e.g., random forest regression) to identify confounding variables . Validate hypotheses via isogenic strain comparisons under standardized protocols .

Q. What strategies improve the reproducibility of this compound’s in vivo toxicity profiles in translational research?

Methodology: Standardize animal models using genetically homogeneous cohorts and controlled environmental factors (e.g., diet, circadian cycles) . Implement blinded histopathological assessments with inter-rater reliability checks. Share raw data and protocols via open-access repositories to enable cross-lab validation .

Q. How can this compound’s resistance mechanisms be elucidated using multi-omics approaches?

Integrated Workflow: Combine RNA-seq (transcriptomics), LC-MS/MS (proteomics), and NMR-based metabolomics on resistant vs. susceptible strains . Use pathway enrichment tools (e.g., KEGG, GO) to identify dysregulated networks. Validate candidate biomarkers via CRISPR interference (CRISPRi) .

Q. What computational methods best predict this compound’s off-target interactions in host cells?

Approach: Perform molecular docking against human proteome databases (e.g., PDB, ChEMBL) using Schrödinger Suite or AutoDock Vina . Validate predictions with thermal shift assays (TSA) and cellular thermal proteome profiling (CPP) . Prioritize targets with high ∆Tm values and functional relevance to adverse effects .

Data Presentation & Ethical Compliance

Q. How should researchers present conflicting this compound data in manuscripts to avoid misinterpretation?

Guidelines: Use contingency tables to juxtapose contradictory findings, annotating methodological variables (e.g., assay type, sample size). Apply the CONSORT or ARRIVE frameworks for in vivo studies to ensure transparency . Discuss limitations in the "Interpretation" section, avoiding overgeneralization .

Q. What ethical considerations are critical when designing this compound trials involving animal or human-derived samples?

Compliance: For animal studies, adhere to the 3Rs (Replacement, Reduction, Refinement) and obtain IACUC approval . For human samples, ensure informed consent and anonymization per HIPAA/GDPR . Include an ethics statement in all publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.